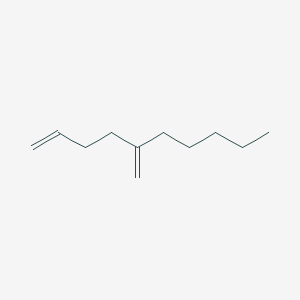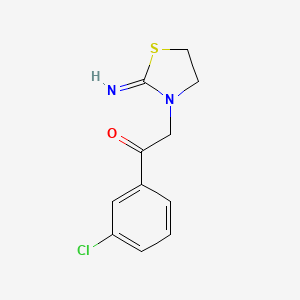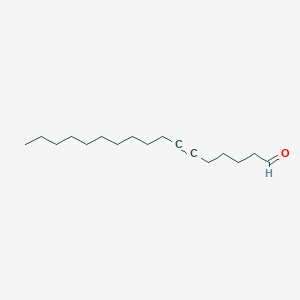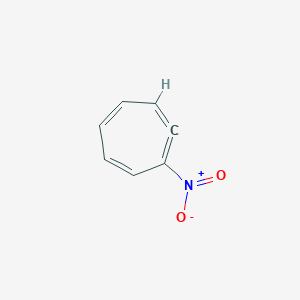![molecular formula C9H10F3NO5 B14218008 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate CAS No. 828259-72-9](/img/structure/B14218008.png)
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate is a chemical compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate typically involves the reaction of 2-furancarboxylic acid with an appropriate amine and trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound with high purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to ensure sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce furfuryl alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Applications De Recherche Scientifique
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxylic acid: A simpler furan derivative with similar chemical properties.
5-Hydroxymethylfurfural: Another furan derivative with applications in polymer synthesis and as a platform chemical.
2,5-Furandicarboxylic acid: A furan derivative used as a monomer for the production of bio-based polymers.
Uniqueness
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
828259-72-9 |
|---|---|
Formule moléculaire |
C9H10F3NO5 |
Poids moléculaire |
269.17 g/mol |
Nom IUPAC |
5-[(1S)-1-aminoethyl]furan-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO3.C2HF3O2/c1-4(8)5-2-3-6(11-5)7(9)10;3-2(4,5)1(6)7/h2-4H,8H2,1H3,(H,9,10);(H,6,7)/t4-;/m0./s1 |
Clé InChI |
FPMHQSYZBBSBCK-WCCKRBBISA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(O1)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C1=CC=C(O1)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)




![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)
![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
methanone](/img/structure/B14218003.png)

![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
